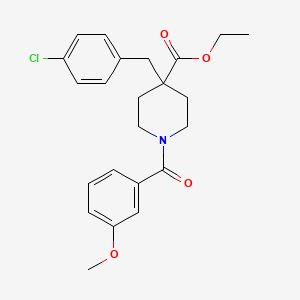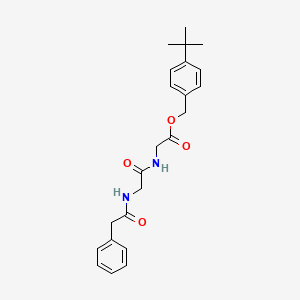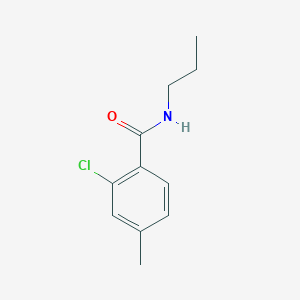
2-methyl-N-(1-methylbutyl)-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-N-(1-methylbutyl)-3-nitrobenzamide, also known as N-(1-methylbutyl)-2-methylnicotinamide or MLN-4924, is a small molecule inhibitor of NEDD8-activating enzyme (NAE) that has shown promising results in preclinical studies as a potential anticancer agent. NAE is an essential enzyme in the process of neddylation, which is a post-translational modification that regulates the activity of many proteins involved in cell cycle control, DNA damage response, and other cellular processes. Inhibition of NAE by MLN-4924 leads to the accumulation of neddylated proteins and subsequent cell cycle arrest and apoptosis in cancer cells.
作用機序
ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 exerts its antitumor activity by inhibiting NAE, which is responsible for the activation of the ubiquitin-like protein NEDD8. NEDD8 conjugation to target proteins, a process called neddylation, regulates their activity and stability. Inhibition of NAE by ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 leads to the accumulation of neddylated proteins, which in turn leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 has been shown to induce cell cycle arrest at the G2/M phase, which is associated with increased expression of p21 and decreased expression of cyclin B1. ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 also induces apoptosis in cancer cells, which is mediated by the activation of caspases and the upregulation of pro-apoptotic proteins such as Bax and Bak. In addition, ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 has been shown to inhibit angiogenesis and tumor growth by suppressing the expression of vascular endothelial growth factor (VEGF) and other pro-angiogenic factors.
実験室実験の利点と制限
ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 has several advantages as a research tool, including its specificity for NAE and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, there are also some limitations to its use in laboratory experiments. ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 is a small molecule inhibitor that may have off-target effects, and its potency may vary depending on the cell type and experimental conditions. In addition, the use of ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 in animal models may be limited by its pharmacokinetic properties, such as its solubility and bioavailability.
将来の方向性
For research on ML2-methyl-2-methyl-N-(1-methylbutyl)-3-nitrobenzamide(1-methylbutyl)-3-nitrobenzamide4924 may include the identification of biomarkers that can predict response to treatment, the development of combination therapies that enhance its antitumor activity, and the investigation of its potential use in other diseases that are characterized by dysregulated neddylation, such as neurodegenerative disorders and viral infections.
合成法
The synthesis of ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 involves several steps, starting from commercially available starting materials. The first step is the conversion of 2-methylpyridine to 2-methyl-3-pyridinemethanol, which is then converted to 2-methyl-3-pyridinemethanesulfonyl chloride. The resulting compound is then reacted with 2-methyl-N-(1-methylbutyl)-3-nitrobenzamide(1-methylbutyl)amine to form the desired product, ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924, in high yield and purity.
科学的研究の応用
ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 has been extensively studied in preclinical models of various types of cancer, including leukemia, lymphoma, breast cancer, prostate cancer, and others. In vitro studies have shown that ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 can induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. In vivo studies have demonstrated significant antitumor activity of ML2-methyl-N-(1-methylbutyl)-3-nitrobenzamide4924 in xenograft models of various cancers, including those that are resistant to conventional chemotherapy.
特性
IUPAC Name |
2-methyl-3-nitro-N-pentan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-6-9(2)14-13(16)11-7-5-8-12(10(11)3)15(17)18/h5,7-9H,4,6H2,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJTSONSSJSIHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)NC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2-phenylethyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4980229.png)
![1-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(3-pyridinylmethyl)-1,4-diazepane](/img/structure/B4980255.png)
![[(2S)-1-({5-[(3-fluorophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2-pyrrolidinyl]methanol](/img/structure/B4980258.png)

![4-methyl-2-[4-(3-methylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B4980264.png)

![2-{[(6-methoxy-2-naphthyl)oxy]acetyl}-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4980274.png)
![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4980279.png)
![2-[(3-benzyl-5-cyclohexyl-5-methyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)thio]acetamide](/img/structure/B4980296.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-[2-(1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B4980304.png)
![8-[4-(4-methoxyphenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4980315.png)
![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-1-butanamine](/img/structure/B4980326.png)
![4-({4-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid](/img/structure/B4980329.png)
